molecular formula C9H10BrF B6601362 2-(bromomethyl)-1-ethyl-3-fluorobenzene CAS No. 2101697-47-4

2-(bromomethyl)-1-ethyl-3-fluorobenzene

Cat. No. B6601362
CAS RN: 2101697-47-4
M. Wt: 217.08 g/mol
InChI Key: TZNAOGJLJUWREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-1-ethyl-3-fluorobenzene (also known as 2-bromo-1-ethyl-3-fluorobenzene, or BEFB) is a chemical compound used in research laboratories for a variety of applications. It is a colorless liquid with a pungent odor and a boiling point of 122°C. BEFB is a halogenated derivative of benzene and is used as a reagent in organic synthesis. It can be used to synthesize a variety of organic compounds including pharmaceuticals, agrochemicals, and dyes. The synthesis of BEFB can be accomplished through several methods, including bromination, halogenation, and fluorination.

Mechanism of Action

The mechanism of action of BEFB is not fully understood. However, it is believed that the halogenation of 1-ethyl-3-fluorobenzene is the primary reaction that leads to the formation of BEFB. This reaction is believed to occur through a radical substitution reaction, where the halogen atom is added to the carbon atom of the 1-ethyl-3-fluorobenzene molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of BEFB are not well understood. However, it is believed that the halogenated compounds present in BEFB may have an effect on the metabolism of cells. Additionally, it is believed that the halogenated compounds present in BEFB may have an effect on the structure of proteins and other molecules in the body.

Advantages and Limitations for Lab Experiments

The advantages of using BEFB in lab experiments include its low cost and ease of use. Additionally, BEFB is a colorless liquid with a pungent odor, making it easy to identify and handle. The main limitation of using BEFB in lab experiments is that it is a halogenated compound, which can be toxic if not handled properly.

Future Directions

The future directions for research involving BEFB include further exploration of its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis of BEFB and its derivatives could lead to the development of more efficient and cost-effective methods of production. Additionally, further research into the safety and toxicity of BEFB could lead to the development of more effective safety protocols when handling the compound. Finally, further research into the potential applications of BEFB could lead to the development of new drugs, agrochemicals, and dyes.

Synthesis Methods

BEFB can be synthesized by a variety of methods. The most common method is bromination of 1-ethyl-3-fluorobenzene. This is accomplished by reacting 1-ethyl-3-fluorobenzene with a brominating agent such as bromine, N-bromosuccinimide, or N-bromo-p-toluenesulfonamide in an organic solvent. The reaction is typically carried out at room temperature and the product is isolated by distillation.
Another method of synthesizing BEFB is through halogenation of 1-ethyl-3-fluorobenzene. This is accomplished by reacting 1-ethyl-3-fluorobenzene with a halogenating agent such as chlorine, bromine, or iodine in an organic solvent. The reaction is typically carried out at room temperature and the product is isolated by distillation.
The third method of synthesizing BEFB is through fluorination of 1-ethyl-3-fluorobenzene. This is accomplished by reacting 1-ethyl-3-fluorobenzene with a fluorinating agent such as trifluoromethanesulfonic acid in an organic solvent. The reaction is typically carried out at room temperature and the product is isolated by distillation.

Scientific Research Applications

BEFB has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis to produce a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It can also be used as a catalyst for a variety of reactions, including the synthesis of polymers and the synthesis of organic compounds. Additionally, BEFB can be used as a solvent for a variety of reactions, including the synthesis of polymers and the synthesis of organic compounds.

properties

IUPAC Name

2-(bromomethyl)-1-ethyl-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-2-7-4-3-5-9(11)8(7)6-10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNAOGJLJUWREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.